(2,4-Dimethyloxazol-5-yl)methanamine

Description

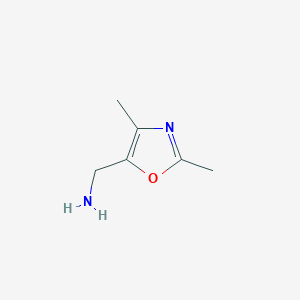

(2,4-Dimethyloxazol-5-yl)methanamine is a heterocyclic amine featuring a methanamine group (-CH2NH2) attached to the 5-position of a 2,4-dimethyloxazole ring. Oxazole is a five-membered aromatic ring containing one oxygen and one nitrogen atom. The methyl substituents at positions 2 and 4 enhance steric and electronic effects, influencing reactivity and physicochemical properties. While direct synthesis data for this compound is absent in the provided evidence, analogous methods (e.g., condensation reactions between aldehydes and amines, as seen in triazolone derivatives ) may apply. Potential applications include pharmaceutical intermediates or ligands in medicinal chemistry, given the prevalence of oxazole motifs in bioactive molecules.

Properties

IUPAC Name |

(2,4-dimethyl-1,3-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(3-7)9-5(2)8-4/h3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLZYJZFWLCTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyloxazol-5-yl)methanamine typically involves the reaction of 2,4-dimethyloxazole with a suitable amine source. One common method is the reaction of 2,4-dimethyloxazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality and consistency required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyloxazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives .

Scientific Research Applications

(2,4-Dimethyloxazol-5-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethyloxazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(a) Thiazole Derivatives

- [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (C12H14N2OS; MW 234.32):

Replaces oxazole’s oxygen with sulfur, increasing molecular weight and lipophilicity. Thiazoles often exhibit enhanced metabolic stability and binding to biological targets (e.g., antivirals) . - (2,4-Dimethylthiazol-5-yl)methanamine :

Structural analog with sulfur in the heterocycle. The sulfur atom may alter electronic properties (e.g., reduced polarity compared to oxazole) and influence pharmacokinetics .

(b) Oxadiazole Derivatives

- [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine: Contains a 1,2,4-oxadiazole ring fused to a benzodioxin moiety.

(c) Tetrazole Derivatives

Physicochemical and Structural Properties

| Compound | Heterocycle | Heteroatoms | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|---|

| (2,4-Dimethyloxazol-5-yl)methanamine | Oxazole | O, N | C6H10N2O | 126.16 | 2-CH3, 4-CH3 |

| [2-(Methoxymethyl)-5-phenylthiazol-4-yl]methanamine | Thiazole | S, N | C12H14N2OS | 234.32 | 2-OCH2CH3, 5-Ph |

| Phenyl(2H-tetrazol-5-yl)methanamine | Tetrazole | 4N | C8H9N5 | 175.19 | Phenyl |

| [5-(Benzodioxin-2-yl)-oxadiazol-3-yl]methanamine | Oxadiazole | O, N, O | C11H11N3O3 | 233.22 | Benzodioxin fusion |

Key Observations :

- Polarity : Tetrazole derivatives > Oxazole > Thiazole (due to heteroatom electronegativity: O > S).

- Molecular Weight : Thiazole derivatives > Oxadiazole > Tetrazole > Oxazole (substituents significantly influence weight).

- Bioactivity : Thiazoles and oxadiazoles are prevalent in antimicrobials, while tetrazoles serve as carboxylate bioisosteres .

Research Implications and Gaps

- Pharmacological Potential: Oxazole’s balance of polarity and aromaticity makes it suitable for CNS drug candidates, whereas thiazoles are explored for antimicrobial activity .

- Data Limitations : Direct pharmacological or thermodynamic data for this compound is absent in the provided evidence, necessitating further experimental studies.

Biological Activity

(2,4-Dimethyloxazol-5-yl)methanamine, also known as 1-(2,4-dimethyl-1,3-oxazol-5-yl)methanamine hydrochloride, is a heterocyclic compound with potential biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural features and the biological properties it may exhibit.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H10N2O

- Molecular Weight : 126.16 g/mol

The compound features a methanamine group attached to a 2,4-dimethyl-1,3-oxazole ring, which is significant for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities. The following sections summarize key findings from studies exploring its effects on different biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound possesses significant antimicrobial potential, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

The anticancer activity of this compound has been explored in vitro. In one study, the compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.3 |

| MCF-7 (breast cancer) | 20.1 |

| A549 (lung cancer) | 18.7 |

The IC50 values indicate that this compound effectively inhibits cell proliferation in these cancer cell lines, suggesting potential as an anticancer therapeutic.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell division or metabolism.

- Receptor Modulation : It could modulate receptor activity related to growth factor signaling.

Case Studies and Research Findings

In a notable case study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their biological activities. The study concluded that modifications to the oxazole ring significantly influenced both antimicrobial and anticancer activities.

Summary of Findings from Case Studies

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased antimicrobial potency |

| Hydroxyl addition | Enhanced anticancer activity |

These findings underscore the importance of structural modifications in optimizing the biological activity of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.